- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

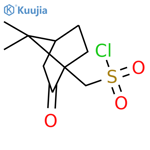

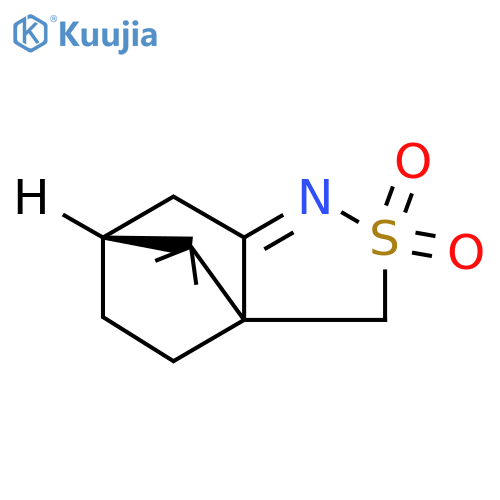

60886-80-8 structure

Nome del prodotto:(1S)-(-)-(10-Camphorsulfonyl)imine

Numero CAS:60886-80-8

MF:C10H15NO2S

MW:213.29660153389

MDL:MFCD09992876

CID:90080

PubChem ID:87566403

(1S)-(-)-(10-Camphorsulfonyl)imine Proprietà chimiche e fisiche

Nomi e identificatori

-

- (1S)-(-)-Camphorsulfonylimine

- (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0

- (2S)-Bornane-10,2-sultam

- Bornanesultam

- SCamphorsulfonylimine

- (1S)-(-)-(10-Camphorsulfonyl)imine

- (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- (-)-10-Camphorsulfonimine

- (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide

- (1S)-(?)-Camphorsulfonylimine

- (-)-10-Mercaptoisoborneol

- (-)-10-sulfanylisoborneol

- (-)-camphorylsulfonyl imine

- (1S)-(-)-10-Mercaptoisoborneol

- (1S)-(-)-5,10-camphorsulfonylimine

- (1S,2R,4R)-(-)-10-mercapt

- (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid

- (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide

- 1S-(-)-10-Mercaptoisoborneol

- AG-G-78940

- AGN-PC-00KA98

- ANW-43983

- CTK8B4136

- KB-00776

- M1341

- (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide

- (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide

- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide

- ZB004141

- (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha

- 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-

- (-)-Camphorsulfonyl imine

-

- MDL: MFCD09992876

- Inchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1

- Chiave InChI: ZAHOEBNYVSWBBW-PVSHWOEXSA-N

- Sorrisi: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C

- BRN: 85296

Proprietà calcolate

- Massa esatta: 213.08200

- Massa monoisotopica: 213.082

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 14

- Conta legami ruotabili: 0

- Complessità: 430

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.1

- Superficie polare topologica: 54.9

Proprietà sperimentali

- Colore/forma: Polvere bianca

- Densità: 1.50

- Punto di fusione: 227.0 to 231.0 deg-C

- Punto di ebollizione: 337 ºC

- Punto di infiammabilità: 158 ºC

- Indice di rifrazione: -31 ° (C=2, CHCl3)

- PSA: 54.88000

- LogP: 2.11350

- Attività ottica: [α]19/D −34°, c = 1 in chloroform

(1S)-(-)-(10-Camphorsulfonyl)imine Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26; S36

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:Sealed in dry,Room Temperature

(1S)-(-)-(10-Camphorsulfonyl)imine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A204918-1g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 1g |

$7.0 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S856486-10g |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 98.00%LC&N | 10g |

¥340.00 | 2022-10-10 | |

| eNovation Chemicals LLC | D955073-25g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 25g |

$85 | 2024-06-07 | |

| TRC | C175085-1g |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 1g |

$ 69.00 | 2023-09-08 | ||

| Alichem | A059004047-25g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 25g |

$235.44 | 2023-09-01 | |

| Alichem | A059004047-100g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 100g |

$545.40 | 2023-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20823-25g |

(1S)-(-)-Camphorsulfonylimine, 98+% |

60886-80-8 | 98+% | 25g |

¥8123.00 | 2023-06-02 | |

| TRC | C175085-1000mg |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 1g |

$ 69.00 | 2023-04-18 | ||

| Ambeed | A204918-100g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 100g |

$228.0 | 2025-02-20 | |

| Ambeed | A204918-5g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 5g |

$16.0 | 2025-02-20 |

(1S)-(-)-(10-Camphorsulfonyl)imine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1R:NH4OH

2.1R:HCl

2.1R:HCl

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1

2.1

2.1

Riferimento

- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743

Metodo di produzione 3

Condizioni di reazione

1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt

1.2R:H2O, S:H2O, cooled

1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C

1.4S:PhMe, 4 h, reflux

1.2R:H2O, S:H2O, cooled

1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C

1.4S:PhMe, 4 h, reflux

Riferimento

- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam, Organic Preparations and Procedures International, 2008, 40(2), 209-213

Metodo di produzione 4

Condizioni di reazione

1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

Riferimento

- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Metodo di produzione 5

Condizioni di reazione

1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt

1.2R:NH3, S:H2O, 0°C; 3 h, rt

1.3S:PhMe, 4 h, reflux

1.2R:NH3, S:H2O, 0°C; 3 h, rt

1.3S:PhMe, 4 h, reflux

Riferimento

- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin, Organic Letters, 2018, 20(11), 3286-3290

Metodo di produzione 6

Condizioni di reazione

1.1R:H2SO4, R:Ac2O

2.1R:SOCl2

3.1R:NH4OH

4.1R:HCl

2.1R:SOCl2

3.1R:NH4OH

4.1R:HCl

Riferimento

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Metodo di produzione 7

Condizioni di reazione

1.1R:SOCl2, S:CHCl3, 3 h, 60°C

Riferimento

- Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride, Phosphorus, 2017, 192(5), 485-489

Metodo di produzione 8

Condizioni di reazione

1.1R:NH4OH

2.1

2.1

Riferimento

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Metodo di produzione 9

Condizioni di reazione

1.1R:SOCl2

2.1R:NH4OH

3.1R:HCl

2.1R:NH4OH

3.1R:HCl

Riferimento

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Metodo di produzione 10

Condizioni di reazione

1.1R:HCl

Riferimento

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Metodo di produzione 11

Condizioni di reazione

1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C

1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C

2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C

2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

Riferimento

- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Metodo di produzione 12

Condizioni di reazione

1.1R:SOCl2

2.1R:NH4OH

3.1

2.1R:NH4OH

3.1

Riferimento

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Metodo di produzione 13

Condizioni di reazione

1.1

Riferimento

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Metodo di produzione 14

Condizioni di reazione

1.1

Riferimento

- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743

Metodo di produzione 15

Condizioni di reazione

1.1

Riferimento

- Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy, Organic Process Research & Development, 2018, 22(3), 321-327

(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials

- (1S)-(+)-10-Camphorsulfonamide

- (+)-Camphor

- D-Camphor-10-sulfonyl chloride

- Bicyclo[2.2.1]heptane-1-methanesulfonamide, 7,7-dimethyl-2-oxo-

- (1R)-(-)-10-Camphorsulfonic Acid

- (1S)-(+)-Camphor-10-sulphonic acid

(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products

(1S)-(-)-(10-Camphorsulfonyl)imine Letteratura correlata

-

1. Book reviews

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine) Prodotti correlati

- 107869-45-4((+)-10-Camphorsulfonimine)

- 158205-05-1(Thioflosulide)

- 2107203-21-2(1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine)

- 2640966-25-0(5-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile)

- 1567021-11-7(Benzenemethanol, α-ethyl-2-(ethylthio)-)

- 2679817-11-7(rac-(1R,4S,5S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

- 9004-32-4(Sodium carboxymethyl cellulose)

- 887671-96-7(8-cyclopentyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1804204-00-9(7-Cyano-2,4-dichloro-1H-benzimidazole)

- 1806303-23-0(2-(Aminomethyl)benzo[d]oxazole-4-carboxaldehyde)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine

Purezza:99%

Quantità:100g

Prezzo ($):204.0